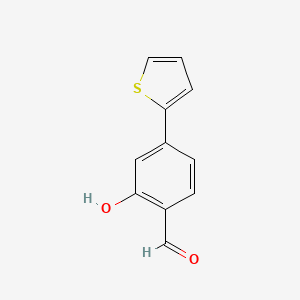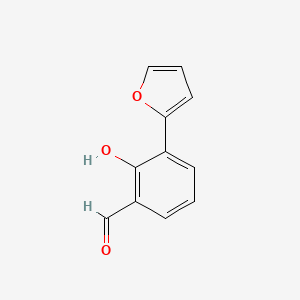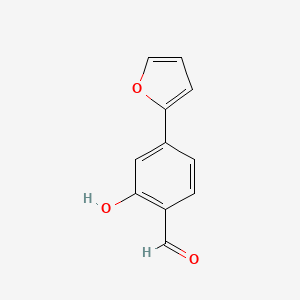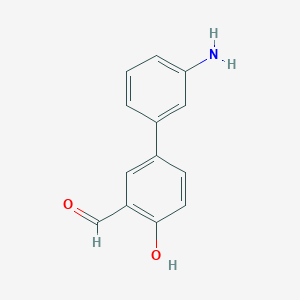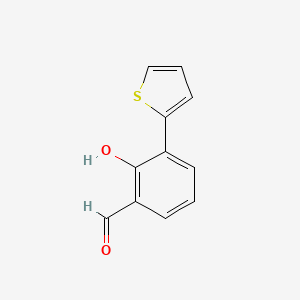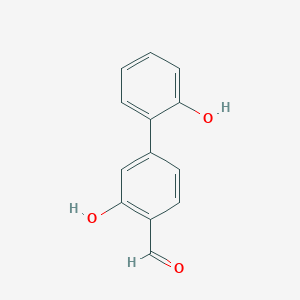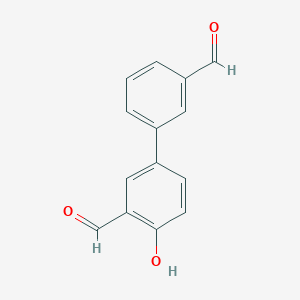
2-Formyl-4-(2-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% (2F4HPP) is a phenolic compound with potential applications in a variety of scientific areas. It has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been studied for its potential applications in a variety of scientific areas, such as medicine and biotechnology. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, and has been studied for its potential use as an anti-cancer agent. Additionally, 2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering.
Wirkmechanismus
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to inhibit the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are involved in inflammation and allergic reactions.
Biochemical and Physiological Effects
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, 2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, antioxidant, and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has several advantages for lab experiments. It is inexpensive, easy to synthesize, and stable in aqueous solutions. Additionally, it is non-toxic and has a low toxicity profile. However, it has several limitations. It is not very soluble in organic solvents, and it can be difficult to purify due to its low solubility. Additionally, it can be degraded by light and heat, so it must be stored in a dark and cool place.
Zukünftige Richtungen
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% has potential applications in a variety of scientific areas, such as medicine and biotechnology. Its potential future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery, gene therapy, and tissue engineering. Additionally, further research into its synthesis, its advantages and limitations for lab experiments, and its potential toxicity profile would be beneficial. Finally, further research into its potential applications in other areas such as agriculture, food science, and environmental science would be beneficial.
Synthesemethoden
2-Formyl-4-(2-hydroxyphenyl)phenol, 95% can be synthesized by the condensation of 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base catalyst, such as potassium carbonate. The reaction is carried out at a temperature of 80°C and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-10-7-9(5-6-12(10)15)11-3-1-2-4-13(11)16/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZZUFBDQJORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685029 |
Source


|
| Record name | 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2-hydroxyphenyl)phenol | |
CAS RN |
1111132-41-2 |
Source


|
| Record name | 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

